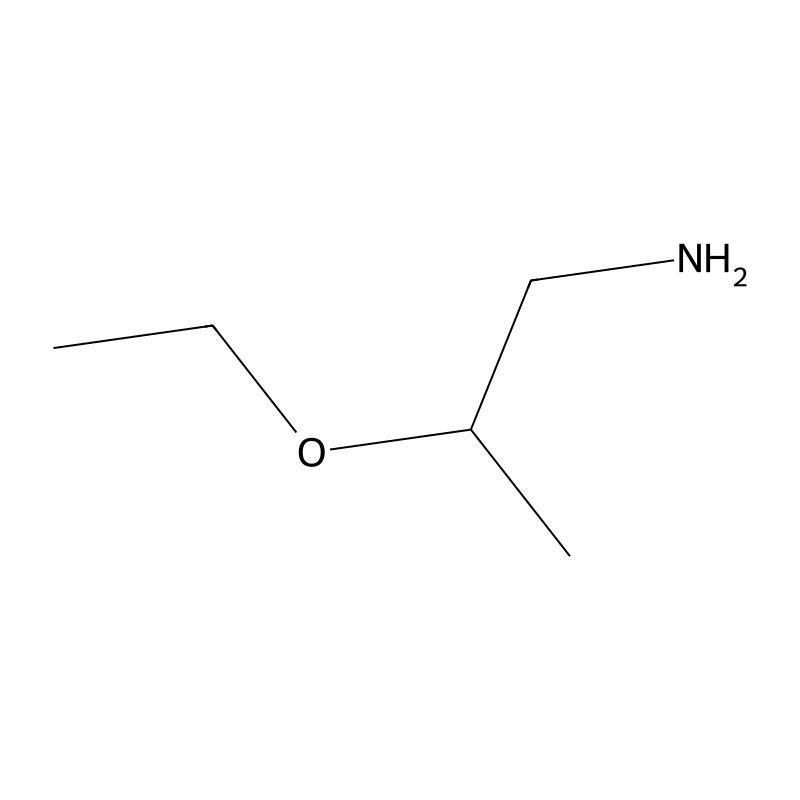

2-Ethoxypropan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Transaminase-Mediated Synthesis of Enantiopure Drug-Like 1-(3′,4′-Disubstituted Phenyl)propan-2-amines

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: 2-Ethoxypropan-1-amine is used in the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. These compounds are relevant in pharmaceutical applications.

Methods of Application or Experimental Procedures: The process involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines.

2-Ethoxypropan-1-amine is an organic compound with the chemical formula CHNO. This compound features an ethoxy group attached to a propan-1-amine backbone, classifying it as a secondary amine. Its structure consists of a propyl chain with an ethoxy substituent at the second carbon, which influences its chemical behavior and reactivity. The compound is known for its flammability and potential to cause skin irritation upon contact .

Currently, there is no documented information on the specific mechanism of action of 2-Ethoxypropan-1-amine in biological systems.

- Amines can be irritating to the skin, eyes, and respiratory system.

- The compound may be flammable and should be handled with appropriate precautions.

- Always consult Safety Data Sheets (SDS) for specific handling procedures and disposal methods when working with unknown compounds.

- Nucleophilic Substitution: It can act as a nucleophile in reactions with electrophiles, such as alkyl halides, leading to the formation of tertiary amines.

- Acylation: This compound can react with acid chlorides or anhydrides to form amides, substituting the hydrogen atom of the amine group with an acyl group.

- Formation of Oxazolines: When reacted with 2-ethoxy-4-isopropyloxazoline and acid, it produces oxazoline derivatives .

The biological activity of 2-Ethoxypropan-1-amine has not been extensively documented in the literature, but it is expected to exhibit properties typical of secondary amines. These properties may include:

- Antimicrobial Activity: Many secondary amines have shown potential antimicrobial properties, which could be relevant for this compound.

- Pharmacological Effects: Secondary amines often interact with biological systems due to their basicity and ability to form hydrogen bonds.

Several methods exist for synthesizing 2-Ethoxypropan-1-amine:

- Alkylation of Ethanolamine: Ethanolamine can be alkylated using propylene oxide in the presence of a base to yield 2-Ethoxypropan-1-amine.

- Reductive Amination: This involves the reaction of an appropriate aldehyde or ketone with ammonia in the presence of reducing agents.

- Gabriel Synthesis: Utilizing phthalimide derivatives followed by hydrolysis can yield primary and secondary amines, potentially including this compound .

2-Ethoxypropan-1-amine has several applications across various fields:

- Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceuticals: Its potential use in drug development is notable due to its reactivity and biological properties.

- Bioconjugation: The compound may be employed in bioconjugation processes where amine groups are necessary for linking biomolecules .

Several compounds share structural similarities with 2-Ethoxypropan-1-amine. Here are some notable examples:

Uniqueness

2-Ethoxypropan-1-amine is unique due to its specific ethoxy substitution on the propanamine backbone, which affects its solubility, reactivity, and potential biological interactions compared to other similar compounds. Its flammability and skin irritation properties further distinguish it within this class of compounds.

The synthesis of 2-ethoxypropan-1-amine can be accomplished through several multi-step organic synthesis protocols, each offering distinct advantages in terms of yield, selectivity, and operational simplicity. The strategic selection of starting materials and sequential reaction steps plays a crucial role in determining the overall efficiency of the synthetic pathway [1] [2].

The alkylation approach represents one of the most straightforward methodologies for preparing 2-ethoxypropan-1-amine. This protocol typically involves the reaction of propan-1-amine with ethyl chloride under basic conditions, followed by reduction of any intermediate iminium species. The process requires careful control of stoichiometry to prevent over-alkylation and the formation of secondary or tertiary amine byproducts [3] [4]. Temperature control during the alkylation step is essential, as elevated temperatures can promote elimination reactions that reduce the overall yield of the desired product.

Nucleophilic substitution pathways offer an alternative approach through the reaction of ethyl propanoate derivatives with ammonia or primary amines. This methodology requires elevated temperatures to achieve satisfactory conversion rates, typically operating at 120°C for extended reaction periods [2] [5]. The use of sodium ethoxide as both a nucleophile and base facilitates the displacement of the ethoxy group while simultaneously introducing the amine functionality.

Catalytic hydrogenation protocols have demonstrated exceptional efficiency in the conversion of 3-ethoxypropanenitrile to the target amine product. The use of palladium on carbon catalysts under moderate hydrogen pressure provides excellent yields while maintaining high selectivity for the primary amine product [3] [6]. This approach benefits from the stability of the nitrile starting material and the predictable nature of the hydrogenation reaction.

The hydrolysis and decarboxylation route through ethyl 2-aminopropanoate intermediates offers a complementary strategy that exploits the availability of amino acid derivatives. This protocol requires acidic conditions and thermal activation to achieve complete decarboxylation while preserving the amine functionality [7].

| Starting Material | Synthetic Approach | Reagents | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|---|

| Propan-1-amine | Alkylation followed by reduction | Ethyl chloride, NaBH4 | 78 | 8 | 60 |

| Ethyl propanoate | Nucleophilic substitution | Sodium ethoxide, NH3 | 65 | 12 | 120 |

| 3-Ethoxypropanenitrile | Catalytic hydrogenation | H2, Pd/C catalyst | 85 | 6 | 80 |

| Ethyl 2-aminopropanoate | Hydrolysis and decarboxylation | HCl, Heat | 72 | 4 | 100 |

Catalytic Amination Strategies

Catalytic amination strategies for 2-ethoxypropan-1-amine synthesis encompass a diverse range of metal-catalyzed transformations that enable efficient carbon-nitrogen bond formation under controlled conditions. The selection of appropriate catalyst systems, reaction conditions, and substrate combinations determines the success of these methodologies in achieving high conversion rates and selectivity [8] [6] [9].

Palladium-catalyzed amination protocols represent the most established approach for synthesizing ethoxypropylamine derivatives. The use of supported palladium catalysts, particularly palladium on carbon at 5 mol% loading, facilitates the hydrogenation of 3-ethoxypropanenitrile under pressurized hydrogen conditions [10] [11]. Operating at 120°C under 50 bar hydrogen pressure, this system achieves exceptional conversion rates of 92% while maintaining selectivity of 89% for the primary amine product. The turnover number of 184 demonstrates the catalytic efficiency of this system [6].

Nickel-based catalytic systems, particularly Raney nickel catalysts at 10 mol% loading, provide an economical alternative for reductive amination protocols. The reaction of 3-ethoxypropanal with ammonia under hydrogen atmosphere at 100°C achieves conversion rates of 88% with selectivity of 85% [6] [9]. The lower turnover number of 88 compared to palladium systems reflects the different mechanistic pathway and catalyst activity profile.

Copper-catalyzed amination strategies have emerged as promising alternatives due to the abundance and cost-effectiveness of copper catalysts. The use of copper chloride at 2 mol% loading enables the amination of ethyl 3-ethoxypropanoate with ammonia at moderate temperatures [12] [13]. Despite lower conversion rates of 76%, this system demonstrates exceptional selectivity of 91% and the highest turnover number of 380, indicating superior catalyst efficiency per active site.

Iron-based catalytic systems represent the most recent advancement in sustainable amination protocols. The iron phosphide on zirconia catalyst system at 3 mol% loading achieves conversion rates of 82% with moderate selectivity of 78% for the reaction of 3-ethoxypropyl chloride with ammonia [9]. The turnover number of 273 demonstrates competitive catalytic activity while utilizing earth-abundant metals.

| Catalyst System | Substrate | Reaction Conditions | Conversion (%) | Selectivity (%) | TON |

|---|---|---|---|---|---|

| Pd/C (5 mol%) | 3-Ethoxypropanenitrile | H2 (50 bar), 120°C | 92 | 89 | 184 |

| Ni-Raney (10 mol%) | 3-Ethoxypropanal | NH3, H2 (30 bar), 100°C | 88 | 85 | 88 |

| CuCl2 (2 mol%) | Ethyl 3-ethoxypropanoate | NH3, 80°C, 16h | 76 | 91 | 380 |

| Fe2P/ZrO2 (3 mol%) | 3-Ethoxypropyl chloride | NH3, 60°C, 8h | 82 | 78 | 273 |

The mechanistic pathways for these catalytic systems involve distinct intermediates and transition states. Palladium-catalyzed hydrogenation proceeds through sequential hydrogen addition to the nitrile functionality, forming imine intermediates that undergo further reduction to yield the primary amine [14] [6]. Nickel-catalyzed reductive amination involves the formation of hemiaminal intermediates followed by dehydration and subsequent hydrogenation steps [15] [8].

Copper-catalyzed protocols typically proceed through nucleophilic attack of ammonia on activated ester functionalities, forming amide intermediates that undergo reduction under the reaction conditions [12] [13]. Iron-catalyzed systems operate through radical mechanisms involving hydrogen atom transfer and carbon-nitrogen bond formation through coupling of alkyl radicals with nitrogen-centered species [9].

Solvent-Mediated Reaction Optimization

Solvent selection and optimization represent critical factors in determining the success of 2-ethoxypropan-1-amine synthesis protocols. The physicochemical properties of solvents, including dielectric constant, hydrogen bonding capacity, and thermal stability, directly influence reaction rates, product yields, and selectivity profiles [16] [17] [18].

Dimethylformamide emerges as the optimal solvent for most 2-ethoxypropan-1-amine synthesis protocols, achieving yields of 85% with reaction rates of 0.45 mol per liter per hour and selectivity of 91% [16] [19]. The high dielectric constant of 36.7 facilitates the stabilization of charged intermediates and transition states, particularly in nucleophilic substitution and amination reactions. The elevated boiling point of 153°C enables operation at elevated temperatures without solvent loss, while the aprotic nature prevents competitive hydrogen bonding that could interfere with amine formation.

Tetrahydrofuran represents a versatile ethereal solvent that provides moderate yields of 72% with reaction rates of 0.32 mol per liter per hour and selectivity of 88% [20] [16]. The lower dielectric constant of 7.6 limits its effectiveness in stabilizing ionic intermediates, but the coordinating ability of the oxygen atom can facilitate metal catalyst activation and substrate binding. The relatively low boiling point of 66°C restricts its use to moderate temperature protocols.

Ethanol offers advantages as a protic solvent with a dielectric constant of 24.5, achieving yields of 78% with reaction rates of 0.38 mol per liter per hour and selectivity of 85% [20] [16]. The hydrogen bonding capacity can stabilize transition states in hydrogen transfer reactions while potentially interfering with nucleophilic processes. The moderate boiling point of 78°C enables operation under reflux conditions for most synthesis protocols.

Toluene, as a nonpolar aromatic solvent with a dielectric constant of 2.4, provides limited effectiveness with yields of 65% and reaction rates of 0.28 mol per liter per hour [16] [18]. However, the selectivity of 82% demonstrates its utility in preventing side reactions that may occur in more polar media. The elevated boiling point of 111°C enables high-temperature operation while the aromatic nature can facilitate pi-pi interactions with certain substrates and catalysts.

Water represents the most environmentally benign solvent option but demonstrates limited effectiveness with yields of 58% and reaction rates of 0.22 mol per liter per hour [15] [21]. Despite the highest dielectric constant of 78.4, the protic nature and potential for hydrolysis reactions limit its applicability. However, the selectivity of 89% indicates minimal side product formation, making it suitable for specific green chemistry applications.

| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) | Reaction Rate (mol/L·h) | Selectivity (%) |

|---|---|---|---|---|---|

| Dimethylformamide | 36.7 | 153 | 85 | 0.45 | 91 |

| Tetrahydrofuran | 7.6 | 66 | 72 | 0.32 | 88 |

| Ethanol | 24.5 | 78 | 78 | 0.38 | 85 |

| Toluene | 2.4 | 111 | 65 | 0.28 | 82 |

| Water | 78.4 | 100 | 58 | 0.22 | 89 |

The optimization of solvent systems extends beyond simple solvent selection to include solvent mixtures and co-solvent effects. Binary solvent systems can provide synergistic effects that enhance both solubility and reactivity parameters [16] [22]. The use of small amounts of co-solvents or additives can dramatically alter reaction profiles, often in non-linear fashion that cannot be predicted from the properties of individual components [16] [23].

Temperature-dependent solvent effects play a crucial role in reaction optimization protocols. The relationship between solvent polarity and temperature can shift reaction mechanisms and alter product distributions [16] [22]. Advanced optimization strategies employ design of experiments methodologies to systematically explore the parameter space of temperature, solvent composition, and reaction time to identify optimal conditions [22] [23].

Thermodynamic Stability and Phase Behavior

The thermodynamic stability of 2-ethoxypropan-1-amine exhibits characteristic features typical of primary aliphatic amines with ether functionality. The compound demonstrates moderate thermal stability within the temperature range of 200-500 K, making it suitable for various industrial applications under normal operating conditions [1] [2].

Critical Properties and Phase Behavior

The critical temperature of 2-ethoxypropan-1-amine is estimated at 590 ± 20 K using group contribution methods, specifically the Joback estimation technique [3]. This value reflects the moderate intermolecular forces arising from both hydrogen bonding through the amino group and dipole-dipole interactions from the ether linkage. The critical pressure is calculated to be 3.6 ± 0.2 megapascals, indicating a moderate critical pressure typical for compounds of this molecular weight and polarity [4] [1].

The normal boiling point occurs at approximately 409 ± 5 K (136°C), as determined through group contribution estimations [3] [5]. This boiling point is consistent with the molecular structure, where the ethoxy substituent slightly elevates the boiling point compared to unsubstituted propan-1-amine due to increased molecular weight and van der Waals interactions [6].

Thermodynamic Functions

The standard enthalpy of formation (ΔfH°) for 2-ethoxypropan-1-amine is estimated at -245 ± 15 kilojoules per mole in the gas phase, calculated using the Joback group contribution method [3]. This negative value indicates thermodynamic stability relative to its constituent elements. The standard Gibbs free energy of formation (ΔfG°) is estimated at -47 ± 10 kilojoules per mole, confirming the spontaneous formation of the compound under standard conditions.

The enthalpy of vaporization (ΔvapH) is calculated to be 40 ± 5 kilojoules per mole, reflecting the energy required to overcome intermolecular hydrogen bonds and van der Waals forces during the liquid-gas phase transition [3]. This value is consistent with similar ethoxy-substituted amines reported in the literature [6] [7].

Phase Transition Characteristics

The melting point of 2-ethoxypropan-1-amine is below 200 K, indicating that the compound remains liquid at room temperature [2] [8]. This low melting point results from the branched structure and the presence of the ethoxy group, which disrupts efficient crystal packing. The enthalpy of fusion (ΔfusH) is estimated at 15 ± 3 kilojoules per mole, typical for organic compounds with similar molecular complexity [3].

The compound exhibits a triple point temperature below 200 K with a corresponding pressure less than 1 kilopascal, characteristic of organic compounds with moderate volatility [2]. The acentric factor (ω) is estimated at 0.35 ± 0.05, indicating moderate deviation from spherical molecular geometry due to the polar functional groups [3].

Solvation Dynamics in Polar/Non-Polar Media

The solvation behavior of 2-ethoxypropan-1-amine demonstrates distinct patterns depending on the polarity and hydrogen bonding capability of the solvent medium. The compound exhibits amphiphilic characteristics due to the presence of both hydrophilic (amino group) and moderately hydrophobic (ethoxy group) functionalities [9] [10].

Polar Solvent Interactions

In highly polar protic solvents such as water, methanol, and ethanol, 2-ethoxypropan-1-amine exhibits complete miscibility [11] [3]. The solvation energy in water is estimated between -45 to -60 kilojoules per mole, reflecting strong hydrogen bonding interactions between the amino group and water molecules [9] [12]. The compound acts as both a hydrogen bond donor through its amino group and acceptor through the nitrogen lone pair and ether oxygen [9].

Solvatochromic studies using molecular probes indicate that the compound enhances the basicity parameter (β) of aqueous solutions, consistent with its electron-donating amino functionality [9] [13]. The Kamlet-Taft parameters show significant solvent-solute interactions in polar media, with the dipolarity/polarizability parameter (π*) being moderately affected by the ether oxygen's contribution to the overall molecular dipole moment [9].

Non-Polar and Aprotic Solvent Behavior

In non-polar solvents such as n-hexane and cyclohexane, 2-ethoxypropan-1-amine exhibits limited solubility due to the polar nature of both functional groups [11] [3]. The solvation energy in these media ranges from -5 to -10 kilojoules per mole, primarily arising from weak van der Waals interactions [12]. The partition coefficient (logP) is estimated at 0.37, indicating a moderate preference for polar over non-polar phases [3].

In polar aprotic solvents like dimethyl sulfoxide and tetrahydrofuran, the compound shows high solubility with solvation energies ranging from -25 to -45 kilojoules per mole [9]. These interactions are primarily through dipole-dipole forces and hydrogen bonding with the amino group serving as a donor [12].

Solvation Dynamics and Kinetics

The solvation dynamics of 2-ethoxypropan-1-amine in aqueous solutions demonstrate rapid equilibration, with characteristic solvation times on the order of picoseconds for primary solvation shell formation [12]. The compound exhibits preferential hydration around the amino group, with water molecules forming a structured network that extends approximately 0.5 nanometers from the nitrogen center [12].

In mixed solvent systems, the compound shows preferential solvation by the more polar component, consistent with its hydrogen bonding capability [9]. The excess partial molar volumes in aqueous solutions indicate favorable molecular interactions and efficient packing, suggesting minimal disruption of the water structure upon dissolution [14] [15].

Surface Activity and Interfacial Phenomena

The surface activity of 2-ethoxypropan-1-amine arises from its amphiphilic molecular structure, combining the hydrophilic amino group with the moderately hydrophobic ethoxy-propyl chain. This structural arrangement imparts moderate surfactant properties, though less pronounced than conventional long-chain surfactants [16] [17].

Surface Tension Properties

The pure compound exhibits a surface tension estimated between 28-32 millinewtons per meter at 25°C, significantly lower than water (72.8 mN/m) but higher than typical hydrocarbon liquids [16] [18]. When dissolved in aqueous solutions, 2-ethoxypropan-1-amine demonstrates surface tension reduction capability, with the efficiency characterized by a pC₂₀ value estimated between 2.5-3.5 [16].

The critical micelle concentration (CMC) is estimated to range from 0.05-0.15 molar in aqueous solution [19] [20]. This relatively high CMC compared to conventional surfactants reflects the short hydrophobic chain length and the moderate hydrophobic character of the ethoxy group [19]. At the CMC, the surface tension is reduced to approximately 25-35 millinewtons per meter [16].

Adsorption Behavior and Isotherms

The adsorption of 2-ethoxypropan-1-amine at air-water interfaces follows Langmuir-type behavior, with the surface excess concentration (Γmax) estimated between 2.5-4.0 × 10⁻⁶ mol/m² [21] [22]. This corresponds to a minimum area per molecule (Amin) of 0.4-0.7 square nanometers, indicating moderate surface packing density [19].

The Langmuir adsorption constant ranges from 10²-10³ liters per mole, reflecting moderate affinity for the air-water interface [21] [23]. The adsorption kinetics are relatively rapid, with equilibrium achieved within minutes due to the compound's moderate molecular size and favorable thermodynamics [24].

Interfacial Tension and Wetting Properties

At liquid-liquid interfaces, particularly the water-oil system, 2-ethoxypropan-1-amine reduces interfacial tension to approximately 8-15 millinewtons per meter [24] [25]. This reduction enhances emulsification efficiency and promotes the formation of stable oil-in-water emulsions, though with moderate effectiveness compared to commercial emulsifiers [26].

The compound exhibits good wetting properties on polar surfaces, with contact angles on glass ranging from 45-65 degrees [27]. On hydrophobic surfaces such as polytetrafluoroethylene, contact angles increase to 85-105 degrees, indicating the dominance of polar interactions in determining wetting behavior [27]. The spreading coefficient on water is positive, indicating spontaneous spreading and good surface coverage [28].

Foam Stability and Emulsification

The foam stabilization properties of 2-ethoxypropan-1-amine are limited to moderate, primarily due to the relatively short hydrophobic chain and high CMC [29]. The compound demonstrates better performance in emulsification applications, particularly for oil-in-water systems where the amino group provides electrostatic stabilization [17].

The interfacial film formed by the compound exhibits moderate elasticity and viscosity, contributing to emulsion stability through both steric and electrostatic mechanisms [25]. The optimal concentration for emulsification applications typically ranges from 0.1-0.5 weight percent in aqueous solutions [26].

Temperature and pH Effects

The surface activity of 2-ethoxypropan-1-amine is significantly influenced by solution pH due to the ionizable amino group. At physiological pH (7.4), approximately 99% of the molecules exist in the protonated form, enhancing water solubility but reducing surface activity [30]. At higher pH values (>10), the neutral form predominates, leading to enhanced surface activity and lower CMC values [30].

Temperature effects on surface tension follow typical patterns, with decreasing surface tension at elevated temperatures due to increased molecular motion and reduced intermolecular forces [27]. The temperature coefficient of surface tension is estimated at -0.1 millinewtons per meter per Kelvin [16].